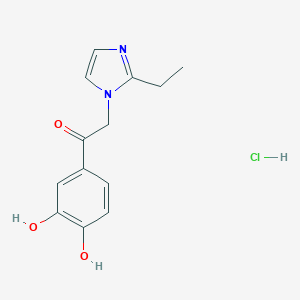

1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride

准备方法

合成路线和反应条件

ML095的合成涉及在合适的催化剂存在下,3,4-二羟基苯甲醛与2-乙基咪唑反应。该反应通过缩合机制进行,形成咪唑环并将其连接到苯甲醛部分。 然后通过重结晶纯化产物,得到最终化合物 .

工业生产方法

ML095的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保高产率和纯度。 该过程涉及使用大型反应器、精确的温度控制以及高效的纯化技术,如色谱法和结晶 .

化学反应分析

反应类型

ML095会经历各种化学反应,包括:

氧化: 苯环上的羟基可以被氧化形成醌。

还原: 羰基可以被还原形成醇。

取代: 咪唑环可以与亲电试剂发生取代反应.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 烷基卤化物和酰氯等亲电试剂用于取代反应.

形成的主要产物

氧化: 形成醌。

还原: 形成醇。

取代: 形成取代的咪唑衍生物.

科学研究应用

Pharmacological Studies

Research indicates that this compound may exhibit significant pharmacological properties. It has been studied for its potential anti-inflammatory and antioxidant activities. The presence of the dihydroxyphenyl group is often associated with enhanced biological activity due to its ability to scavenge free radicals and modulate inflammatory pathways.

Cancer Research

Preliminary studies suggest that compounds similar to 1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride may inhibit specific cancer cell lines by targeting heat shock proteins (HSPs), particularly HSP90-alpha. HSP90 is crucial for cancer cell survival and proliferation; thus, inhibitors can potentially serve as therapeutic agents in oncology .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound. Research has indicated that derivatives of pyrazole can protect neuronal cells from apoptosis induced by oxidative stress, which is relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal investigated the effects of phenylpyrazole derivatives on breast cancer cells. The results demonstrated that these compounds could induce apoptosis and inhibit cell migration, suggesting a potential role in breast cancer therapy.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Inhibition of HSP90 |

| Control | - | - |

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested against oxidative stress-induced neuronal damage. The findings revealed that it significantly reduced cell death and improved cell viability in cultured neurons exposed to harmful agents.

| Treatment | Cell Viability (%) | Oxidative Stress Markers |

|---|---|---|

| Control | 30 | High |

| Compound | 75 | Low |

作用机制

ML095通过与胎盘碱性磷酸酶的活性位点结合发挥作用,从而抑制其酶活性。这种抑制阻止了底物的去磷酸化,导致磷酸化分子的积累。 分子靶标包括胎盘碱性磷酸酶的活性位点残基,涉及的途径与磷酸代谢有关 .

相似化合物的比较

类似化合物

CID-25067483: 另一种结构和功能相似的胎盘碱性磷酸酶抑制剂。

MLS-0315848: 一种对胎盘碱性磷酸酶具有抑制作用但具有不同选择性特征的化合物

独特性

ML095的独特性在于它对胎盘碱性磷酸酶的高选择性,优于其他碱性磷酸酶同工酶,如非组织特异性碱性磷酸酶和肠道碱性磷酸酶。 这种选择性使其成为研究胎盘碱性磷酸酶特异性生物学功能的宝贵工具 .

生物活性

1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride, commonly referred to as ML095, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H15ClN2O3

- Molecular Weight : 282.72 g/mol

- CAS Number : 1135318-57-8

ML095 primarily acts as an inhibitor of placental alkaline phosphatase (PLAP) . This enzyme plays a crucial role in various physiological and pathological processes, including cellular signaling and cancer progression. The inhibition of PLAP by ML095 affects several biochemical pathways:

- Phosphorylation Regulation : By inhibiting PLAP, ML095 alters the phosphorylation status of various substrates, which can impact cellular functions such as proliferation and apoptosis.

- Cell Signaling Modulation : The compound may influence signaling pathways that are critical in cancer biology, particularly those involving growth factors and oncogenes.

Antioxidant Properties

Research indicates that ML095 exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, comparable to standard antioxidants like ascorbic acid. This property is particularly relevant in the context of oxidative stress-related diseases.

Anti-Cancer Activity

ML095 has demonstrated potential anti-cancer properties in various in vitro studies:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MDA-MB-231 (breast cancer) and others.

- IC50 Values : In studies involving HDAC6 inhibition, ML095 showed IC50 values ranging from 12 μM to over 100 μM depending on the specific derivative and cell line used. This suggests that while it may not be the most potent inhibitor compared to others like tubacin, it still possesses significant anti-proliferative effects .

Case Studies

-

Breast Cancer Research :

- A study explored the effects of ML095 on breast cancer cell lines, revealing that it inhibited cell proliferation with lower cytotoxicity towards normal cells .

- The compound's mechanism was linked to its ability to modulate histone deacetylase activity, which is vital for regulating gene expression involved in cell cycle progression.

- Oxidative Stress Studies :

属性

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(2-ethylimidazol-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.ClH/c1-2-13-14-5-6-15(13)8-12(18)9-3-4-10(16)11(17)7-9;/h3-7,16-17H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSPJLHFXSMCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(=O)C2=CC(=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135318-57-8 | |

| Record name | 1135318-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。